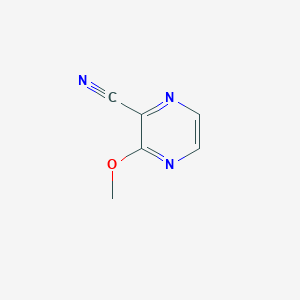
2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of pyridazine and has a unique chemical structure that makes it a promising candidate for drug development and other applications.
Wirkmechanismus
The mechanism of action of 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is not fully understood, but it is believed to act by inhibiting specific enzymes or signaling pathways that are involved in disease progression. Further research is needed to fully elucidate the mechanism of action of this compound.
Biochemische Und Physiologische Effekte
Studies have shown that 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. These effects make it a promising candidate for drug development and other applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is its unique chemical structure, which makes it a versatile compound for various applications. However, one limitation is its potential toxicity, which requires careful handling and testing in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline, including:
1. Further studies on the mechanism of action of this compound to fully understand its potential applications in drug development and other fields.
2. Exploration of the potential applications of this compound in materials science, such as in the development of new sensors or catalysts.
3. Investigation of the potential side effects and toxicity of this compound to ensure its safety for use in various applications.
4. Development of new synthetic methods for this compound to improve yield and purity.
5. Exploration of the potential applications of this compound in agriculture, such as in the development of new pesticides or herbicides.
In conclusion, 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline is a promising compound for various applications, including drug development, materials science, and agriculture. Further research is needed to fully understand its potential and limitations and to explore new applications in different fields.
Synthesemethoden
The synthesis of 2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline involves several steps, including the reaction of 3,6-dichloropyridazine with sodium sulfide and aniline. The reaction is typically carried out under controlled conditions to ensure high yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders.
Eigenschaften
CAS-Nummer |
10344-41-9 |
|---|---|
Produktname |
2-(3,6-Dichloropyridazin-4-yl)sulfanylaniline |
Molekularformel |
C10H7Cl2N3S |
Molekulargewicht |
272.15 g/mol |
IUPAC-Name |
2-(3,6-dichloropyridazin-4-yl)sulfanylaniline |
InChI |
InChI=1S/C10H7Cl2N3S/c11-9-5-8(10(12)15-14-9)16-7-4-2-1-3-6(7)13/h1-5H,13H2 |
InChI-Schlüssel |
MHBYRKMAOVBKEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)N)SC2=CC(=NN=C2Cl)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)N)SC2=CC(=NN=C2Cl)Cl |
Andere CAS-Nummern |
10344-41-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



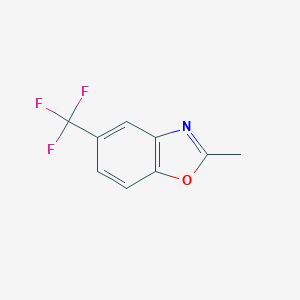
![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)
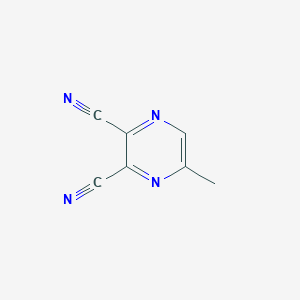
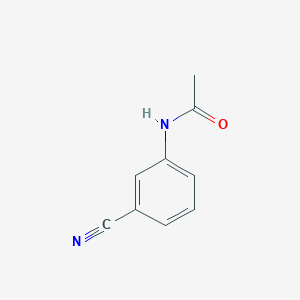
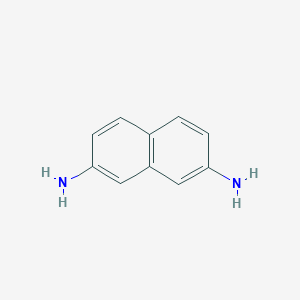
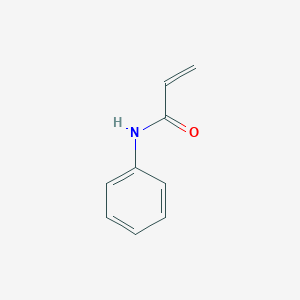
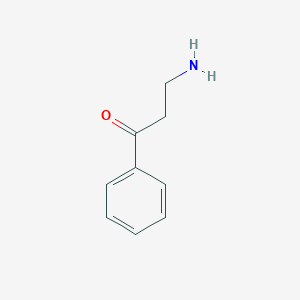
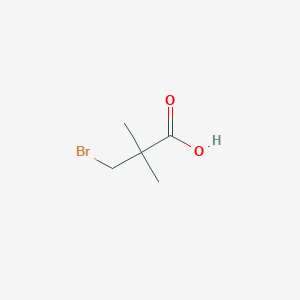
![4-[(4-Methoxyphenyl)diazenyl]-1-naphthol](/img/structure/B184245.png)

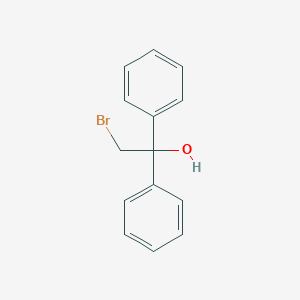
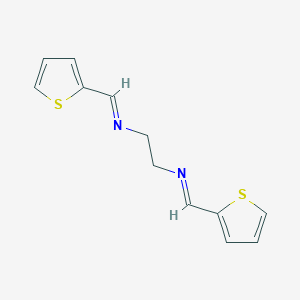
![N-(2-chlorobenzylidene)-N-{2-[(2-chlorobenzylidene)amino]ethyl}amine](/img/structure/B184255.png)
